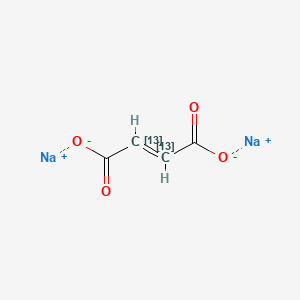

Fumaric acid2,3-13C2 (disodium)

Description

Fumaric acid-2,3-13C2 (disodium), also known as disodium fumarate-2,3-13C2, is a stable isotope-labeled derivative of fumaric acid. Its molecular formula is NaO₂C¹³CH=¹³CHCO₂Na, with a molecular weight of 162.02 (). The compound is specifically labeled with carbon-13 isotopes at the 2nd and 3rd positions of the fumarate backbone, making it a critical tool in metabolic pathway analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based tracer studies. The disodium salt form enhances aqueous solubility, facilitating its use in biological and biochemical assays ().

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H2Na2O4 |

|---|---|

Molecular Weight |

162.02 g/mol |

IUPAC Name |

disodium;(E)-(2,3-13C2)but-2-enedioate |

InChI |

InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;;/i1+1,2+1;; |

InChI Key |

MSJMDZAOKORVFC-CRQBDLPISA-L |

Isomeric SMILES |

[13CH](=[13CH]/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Precursor Selection and Labeling Strategy

The synthesis begins with maleic acid, a geometric isomer of fumaric acid, due to its commercial availability and ease of isomerization. Isotopic labeling is achieved using ¹³C-enriched precursors such as ¹³C₂-acetylene or ¹³C₂-maleic anhydride. For example, maleic anhydride-2,3-¹³C₂ undergoes hydrolysis to form maleic acid-2,3-¹³C₂, which is then isomerized to fumaric acid-2,3-¹³C₂ under acidic or enzymatic conditions.

Reaction Scheme:

- Isotopic Precursor Preparation :

$$

\text{Maleic anhydride-2,3-¹³C₂} + \text{H}_2\text{O} \rightarrow \text{Maleic acid-2,3-¹³C₂}

$$ - Isomerization :

$$

\text{Maleic acid-2,3-¹³C₂} \xrightarrow{\text{H}^+ \text{ or fumarase}} \text{Fumaric acid-2,3-¹³C₂}

$$ - Salt Formation :

$$

\text{Fumaric acid-2,3-¹³C₂} + 2\text{NaOH} \rightarrow \text{Disodium fumarate-2,3-¹³C₂} + 2\text{H}_2\text{O}

$$

Optimization of Reaction Conditions

- Temperature : Isomerization proceeds efficiently at 80–100°C in aqueous HCl (pH 2–3).

- Catalysts : Homogeneous catalysts like thiourea or enzymatic catalysts (fumarase) enhance isomerization rates and selectivity.

- Isotopic Purity : Achieving ≥99 atom% ¹³C requires stringent control over precursor stoichiometry and side-reaction suppression.

Table 1: Key Parameters for Isotopic Labeling

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Precursor ¹³C enrichment | 99–99.9 atom% | Directly determines final purity |

| Reaction pH | 2.0–3.0 | Minimizes decarboxylation |

| Isomerization time | 4–6 hours | Balances conversion and degradation |

Enzymatic Synthesis Using Fumarase

Enzymatic methods offer higher stereochemical control, avoiding side products common in acid-catalyzed processes.

Enzyme Selection and Immobilization

Fumarase (EC 4.2.1.2) catalyzes the reversible hydration/dehydration of maleate to fumarate. Immobilized fumarase on silica or polymer supports enables reusable catalysis, reducing costs for large-scale production.

Process Overview :

- Substrate Preparation : Maleic acid-2,3-¹³C₂ is dissolved in Tris-HCl buffer (pH 7.5).

- Enzymatic Conversion :

$$

\text{Maleate-2,3-¹³C₂} \xrightarrow{\text{Fumarase}} \text{Fumarate-2,3-¹³C₂}

$$ - Downstream Processing : Ion-exchange chromatography isolates fumaric acid-2,3-¹³C₂, which is neutralized with NaOH to form the disodium salt.

Advantages and Limitations

- Yield : Enzymatic methods achieve 85–92% conversion, compared to 70–80% for chemical methods.

- Cost : High enzyme costs offset by reusability in immobilized systems.

- Isotopic Integrity : Enzymatic processes minimize isotopic scrambling, preserving ¹³C at C2 and C3.

Purification and Analytical Validation

Chromatographic Purification

Crude disodium fumarate-2,3-¹³C₂ is purified via:

- Ion-Exchange Chromatography : Removes unreacted maleate and inorganic salts using Dowex® 1×4 resin.

- Crystallization : Ethanol-water mixtures (3:1 v/v) precipitate high-purity product (>99.5%).

Table 2: Purification Efficiency by Method

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Ion-exchange | 98.5 | 85 |

| Crystallization | 99.7 | 78 |

| Combined (IEX + crystal) | 99.9 | 70 |

Spectroscopic and Mass Spectrometric Analysis

- NMR : ¹³C NMR confirms isotopic enrichment at C2 and C3 (δ 128–130 ppm for alkene carbons).

- LC-MS : Quantifies isotopic purity via mass shift (M+2 for ¹³C₂-labeled compound).

- FT-IR : Validates carboxylate groups (asymmetric stretch at 1,570 cm⁻¹, symmetric at 1,410 cm⁻¹).

Challenges in Large-Scale Production

Isotopic Scrambling

Decarboxylation or side reactions during synthesis may redistribute ¹³C labels. Mitigation strategies include:

Cost of ¹³C Precursors

¹³C₂-labeled precursors account for 60–70% of total production costs. Emerging microbial synthesis using ¹³C-glucose in E. coli cultures shows promise for cost reduction.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

As a disodium salt, fumaric acid-2,3-

participates in reversible protonation/deprotonation reactions. In aqueous solutions, it dissociates into its conjugate base:

Under acidic conditions (pH < 3), it converts to the protonated form, fumaric acid-2,3-

, which precipitates due to reduced solubility . This property is exploited in purification protocols for hyperpolarized fumarate .

Enzymatic Conversion in the Citric Acid Cycle

Fumaric acid-2,3-

is a substrate for fumarase , which catalyzes its hydration to L-malate:

Isotopic labeling allows tracking of carbon flux in metabolic studies. Key findings include:

| Parameter | Value | Source |

|---|---|---|

| Enzyme activity (fumarase) | ||

| Hyperpolarized | ||

| signal retention | ||

| (pH 7.4) |

Hyperpolarized

-fumarate produced via parahydrogen-induced polarization (PHIP) showed 30–45% polarization, enabling real-time monitoring of enzymatic conversion .

Hyperpolarization via Parahydrogen-Induced Polarization (PHIP)

Fumaric acid-2,3-

undergoes PHIP to enhance NMR sensitivity. The reaction involves hydrogenation of acetylene dicarboxylate-

with parahydrogen:

Optimized Reaction Conditions

Decarboxylation and Thermal Stability

Thermal decomposition occurs above 200°C, producing maleic anhydride and CO

:

Key Data

Redox Reactions

Fumaric acid-2,3-

acts as an electron acceptor in microbial respiration. For example, Shewanella species reduce fumarate to succinate under anaerobic conditions:

Isotopic labeling confirms the reduction pathway via

-NMR.

Scientific Research Applications

Fumaric acid2,3-13C2 (disodium) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reaction mechanisms.

Biology: Employed in studies of cellular metabolism and enzyme activity, particularly in the Krebs cycle.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Mechanism of Action

The mechanism of action of fumaric acid2,3-13C2 (disodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .

Comparison with Similar Compounds

Structural and Isotopic Variations

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Isotopic Labeling | Key Features |

|---|---|---|---|---|---|

| Fumaric acid-2,3-¹³C2 (disodium) | NaO₂C¹³CH=¹³CHCO₂Na | 162.02 | 287389-39-3 | 2,3-¹³C2 | High solubility; metabolic tracer |

| Fumaric acid-1,4-¹³C2 | HOO¹³CCH=CH¹³COOH | 118.06 | 100858-52-4 | 1,4-¹³C2 | Non-salt form; limited solubility |

| Fumaric acid-¹³C4,d4 | DO₂¹³C¹³CD=¹³CD¹³CO₂D | 124.07 | N/A | ¹³C4, deuterated (d4) | Fully labeled; deuterium substitution |

| Succinic acid-2,3-¹³C2 (disodium) | NaO₂C¹³CH₂-¹³CH₂CO₂Na | 162.02 | 83587-80-8 | 2,3-¹³C2 | Saturated analog; similar solubility |

Key Comparisons :

Isotopic Position Specificity :

- Fumaric acid-2,3-¹³C2 (disodium) targets the 2nd and 3rd carbons, ideal for studying tricarboxylic acid (TCA) cycle intermediates like malate and oxaloacetate ().

- Fumaric acid-1,4-¹³C2 labels terminal carboxyl groups, useful for tracking decarboxylation reactions ().

Solubility and Bioavailability: The disodium form of fumaric acid-2,3-¹³C2 significantly improves solubility compared to non-salt forms (e.g., fumaric acid-1,4-¹³C2), enabling its use in cell culture and in vivo studies (). Succinic acid-2,3-¹³C2 (disodium) shares similar solubility but lacks the unsaturated double bond, altering its redox reactivity and metabolic fate ().

Applications in Research :

- Metabolic Tracing : Fumaric acid-2,3-¹³C2 (disodium) is pivotal in flux analysis of the TCA cycle, while succinic acid-2,3-¹³C2 (disodium) is used to study succinate dehydrogenase activity ().

- Analytical Standards : Fumaric acid-¹³C4,d4 serves as a high-purity NMR standard due to full isotopic substitution, whereas the 2,3-¹³C2 variant is preferred for targeted MS quantification ().

Biological Activity

Fumaric acid, particularly its isotopically labeled form fumaric acid-2,3-13C2 (disodium), has garnered attention in various fields of biological research due to its role in metabolic pathways and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic roles, effects on cellular processes, and implications in medical research.

Overview of Fumaric Acid

Fumaric acid is a dicarboxylic acid that plays a crucial role in the tricarboxylic acid (TCA) cycle, which is essential for energy production in aerobic organisms. The disodium salt form enhances its solubility and bioavailability, making it suitable for various experimental applications.

Metabolic Pathways

Fumarate Metabolism

Fumarate is produced from succinate through the action of succinate dehydrogenase and can be converted to malate by fumarase. The enzymatic conversion is significant as it links the TCA cycle to other metabolic pathways involving amino acids and fatty acids. The isotopic labeling with 13C allows researchers to trace metabolic pathways more effectively using techniques such as magnetic resonance spectroscopy (MRS) and mass spectrometry (MS).

1. Cellular Uptake and Enzymatic Activity

Research has shown that fumarate is slowly taken up by viable cells but rapidly accumulates in necrotic cells. This phenomenon has been exploited in imaging studies to detect cell death in various conditions such as glioblastoma and myocardial infarction. Hyperpolarized [1,4-13C2]fumarate has been used successfully to monitor metabolism in vivo, demonstrating increased malate production in necrotic cells due to enhanced access to fumarase .

2. Therapeutic Implications

Fumaric acid derivatives, including fumarate salts, have been explored for their anti-inflammatory and immunomodulatory effects. Studies indicate that these compounds can modulate cytokine production and influence immune cell function, which may have implications for conditions like psoriasis and multiple sclerosis .

3. Detection Techniques

Recent advancements in Raman micro-spectroscopy have enabled the direct detection of fumarate within living cells. This technique provides insights into the spatial distribution of fumarate and its concentration variations under different physiological conditions .

Case Study 1: Glioblastoma Imaging

A study utilized hyperpolarized [1,4-13C2]fumarate to assess tumor metabolism in glioblastoma patients undergoing chemoradiation therapy. The results indicated that changes in fumarate metabolism correlated with early signs of tumor response to treatment, highlighting its potential as a biomarker for therapeutic efficacy .

Case Study 2: Myocardial Infarction

In models of myocardial infarction, the infusion of [1,4-13C2]fumarate allowed researchers to visualize metabolic changes associated with cell death. The rapid conversion of fumarate to malate was indicative of necrosis, providing a non-invasive method for assessing cardiac tissue viability post-infarction .

Data Tables

| Study | Method | Findings |

|---|---|---|

| Glioblastoma Imaging | Hyperpolarized MRS | Early detection of tumor cell death |

| Myocardial Infarction | Infusion of labeled fumarate | Visualization of necrosis through metabolic changes |

| Immune Modulation | Cytokine assays | Fumarate influences cytokine production |

Q & A

Q. How is the isotopic purity of Fumaric acid-2,3-13C2 (disodium) verified during synthesis?

Isotopic purity is critical for metabolic tracing. Methods include:

- Mass Spectrometry (MS) : Quantify 13C enrichment by comparing the molecular ion peak (M+H)+ with unlabeled standards. The molecular weight difference (162.02 vs. ~158 for unlabeled disodium fumarate) confirms isotopic incorporation .

- Nuclear Magnetic Resonance (NMR) : 13C-NMR detects labeled carbons at positions 2 and 3, with characteristic shifts (e.g., ~130-140 ppm for carboxylic carbons) .

- Isotopic Ratio Analysis : Combustion-coupled isotope-ratio mass spectrometry (IRMS) validates purity (>99% 13C) .

Q. What are the optimal storage conditions to maintain stability?

- Temperature : Store at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Avoid repeated freeze-thaw cycles .

- Solubility : Prepare fresh solutions in DMSO, water, or ethanol. For in vivo studies, use formulations like 0.5% CMC-Na suspensions to prevent degradation .

- Handling : Use inert atmospheres (N2/Ar) to minimize oxidation, as fumarate derivatives are prone to decarboxylation under acidic conditions .

Q. How is this compound used in basic metabolic flux analysis?

- Tracer Studies : Introduce into cell cultures or model organisms to track flux through the TCA cycle. Labeled carbons at positions 2 and 3 enable tracing into succinate, malate, and oxaloacetate .

- Sample Preparation : Quench metabolism rapidly (e.g., liquid N2), extract metabolites via methanol/water, and analyze via LC-MS or GC-MS .

Advanced Research Questions

Q. How to design a 13C metabolic flux analysis (13C-MFA) experiment using this compound?

- Experimental Parameters :

- Labeling Timecourse : Optimize incubation time (e.g., 30 min to 24 h) to capture steady-state labeling in target metabolites .

- Cell Permeability : Use esterified derivatives (e.g., dimethyl esters) for enhanced uptake in eukaryotic systems .

Q. How to resolve contradictions in isotopic enrichment data from tracer studies?

- Potential Causes :

- Isotopic Dilution : Endogenous unlabeled pools may dilute signals. Pre-incubate cells in label-free media before introducing the tracer .

- Cross-Talk : Verify specificity of enzymatic pathways (e.g., fumarase activity) using inhibitors like malonate .

- Analytical Controls : Include internal standards (e.g., 13C4-succinate) to normalize MS data and correct for ion suppression .

Q. What are the challenges in quantifying 13C-labeled fumarate in complex biological matrices?

- Matrix Effects : Co-eluting metabolites (e.g., malate) interfere with MS detection. Use hydrophilic interaction liquid chromatography (HILIC) for better separation .

- Sensitivity Limits : Optimize MRM transitions (e.g., m/z 162 → 118 for 13C2-fumarate) and employ high-resolution MS (Orbitrap/Q-TOF) for low-abundance detection .

Methodological Insights

Q. How to confirm positional 13C labeling in the compound?

- Tandem MS/MS : Fragment the molecular ion (m/z 162) to observe daughter ions (e.g., m/z 118 for C2-C3 cleavage), confirming label positions .

- 2D NMR : 1H-13C HSQC maps correlations between protons and labeled carbons, distinguishing C2/C3 from C1/C4 .

Q. Can this compound be integrated into fermentation studies for fumaric acid production?

- Labeled Substrate Feeding : Supplement fermentation media (e.g., Rhizopus oryzae cultures) with 13C2-fumarate to study pathway efficiency. Monitor labeled byproducts (e.g., malate) via NMR .

- Process Optimization : Adjust pH (5–6) and aeration (1 vvm) to maximize isotopic incorporation while maintaining cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.